Potassium (3-fluoro-4-formylphenyl)trifluoroborate
Overview
Description
Potassium (3-fluoro-4-formylphenyl)trifluoroborate is a chemical compound with the CAS Number: 1451390-71-8 . It has a molecular weight of 230.01 . The IUPAC name for this compound is potassium trifluoro (3-fluoro-4-formylphenyl)borate (1-) . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Potassium (3-fluoro-4-formylphenyl)trifluoroborate is1S/C7H4BF4O.K/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-13;/h1-4H;/q-1;+1
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Potassium (3-fluoro-4-formylphenyl)trifluoroborate is a solid at room temperature .Scientific Research Applications
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : Potassium (3-fluoro-4-formylphenyl)trifluoroborate is used in the Petasis borono-Mannich multicomponent reaction . This reaction is a method for the synthesis of α-amino esters .
- Methods : The Petasis borono-Mannich reaction involves the use of ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions . The use of trifluoroborate salts is preferred over boronic acids or boronate esters due to their ease of use and long-term stability .
- Results : The reaction results in the enantioselective synthesis of α-amino esters .
Use in Cross-Coupling Reactions
- Field : Organic Chemistry
- Summary : Trifluoroborates, including Potassium (3-fluoro-4-formylphenyl)trifluoroborate, are used as reagents in a variety of C–C bond-forming reactions .
- Methods : These reactions typically involve the use of a transition metal catalyst to facilitate the coupling of the trifluoroborate salt with another organic compound .
- Results : The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Use in Epoxidation Reactions
- Field : Organic Chemistry
- Summary : Potassium trifluoroborates, including Potassium (3-fluoro-4-formylphenyl)trifluoroborate, are used in epoxidation reactions . These reactions involve the addition of an oxygen atom to a carbon-carbon double bond to form an epoxide .
- Methods : The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
- Results : The result is the formation of an epoxide, which is a key intermediate in the synthesis of many complex organic molecules .
Use in Metal Catalysed Cross-Coupling Reactions
- Field : Organometallic Chemistry
- Summary : Potassium (3-fluoro-4-formylphenyl)trifluoroborate is used as a nucleophilic coupling partner in metal catalysed cross-coupling reactions . These reactions are most often catalysed by copper, rhodium, nickel or palladium .
- Methods : These reactions typically involve the use of a transition metal catalyst to facilitate the coupling of the trifluoroborate salt with another organic compound .
- Results : The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Use in Suzuki-Miyaura Reactions
- Field : Organometallic Chemistry
- Summary : Potassium trifluoroborates, including Potassium (3-fluoro-4-formylphenyl)trifluoroborate, are used as the primary boron source in Suzuki–Miyaura-type reactions . These reactions are used for the formation of carbon-carbon bonds .
- Methods : The Suzuki-Miyaura reaction involves the use of a palladium catalyst to facilitate the coupling of the trifluoroborate salt with another organic compound .
- Results : The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Use in Nucleophilic Coupling Reactions
- Field : Organic Chemistry
- Summary : Potassium (3-fluoro-4-formylphenyl)trifluoroborate is used as a nucleophilic coupling partner in metal catalysed cross-coupling reactions . These reactions are most often catalysed by copper, rhodium, nickel or palladium .
- Methods : These reactions typically involve the use of a transition metal catalyst to facilitate the coupling of the trifluoroborate salt with another organic compound .
- Results : The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Safety And Hazards
properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-formylphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCLBSEPDKFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C=O)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-fluoro-4-formylphenyl)trifluoroborate | |
CAS RN |
1451390-71-8 | |
Record name | Borate(1-), trifluoro(3-fluoro-4-formylphenyl)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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